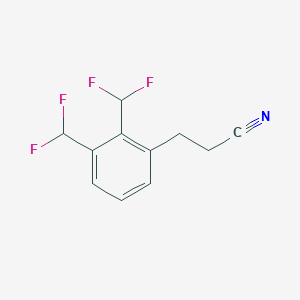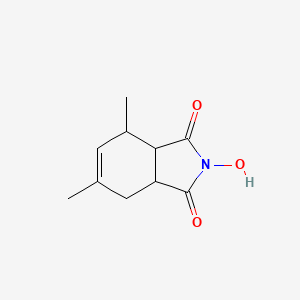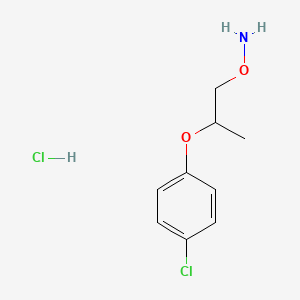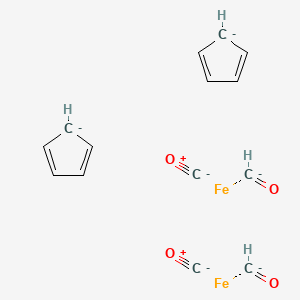
(2,3-Bis(difluoromethyl)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Bis(difluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H9F4N and a molecular weight of 231.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(difluoromethyl)phenyl)propanenitrile typically involves the fluorination of precursor compounds. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective in converting alcohols, aldehydes, and ketones to their corresponding gem-difluorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalytic systems and advanced fluorination techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Bis(difluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,3-Bis(difluoromethyl)phenyl)propanenitrile is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2,3-Bis(difluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Bis(difluoromethyl)phenyl)propanenitrile: Similar structure but with different substitution pattern on the phenyl ring.
(2,3-Bis(trifluoromethyl)phenyl)propanenitrile: Contains trifluoromethyl groups instead of difluoromethyl groups.
Uniqueness
(2,3-Bis(difluoromethyl)phenyl)propanenitrile is unique due to the specific positioning of the difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two difluoromethyl groups enhances its stability and lipophilicity compared to similar compounds with different substituents .
Propriétés
Formule moléculaire |
C11H9F4N |
|---|---|
Poids moléculaire |
231.19 g/mol |
Nom IUPAC |
3-[2,3-bis(difluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H9F4N/c12-10(13)8-5-1-3-7(4-2-6-16)9(8)11(14)15/h1,3,5,10-11H,2,4H2 |
Clé InChI |
WWLKWJJEDAFTAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)F)C(F)F)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B14787450.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)



![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)


